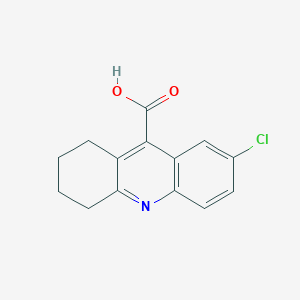

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen .

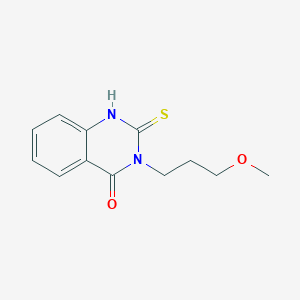

Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C14H12ClNO2, and its molecular weight is 261.70 .Wissenschaftliche Forschungsanwendungen

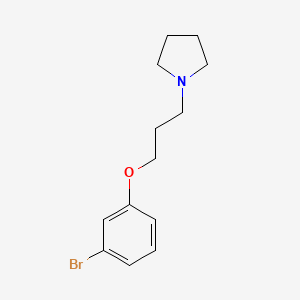

Solvent Development for Carboxylic Acids

The search for efficient recovery methods of carboxylic acids from aqueous streams due to their potential as precursors for bio-based plastics has led to exploring solvent developments for liquid-liquid extraction (LLX). Studies have introduced new solvents, such as ionic liquids, alongside traditional amine-based systems, to enhance the extraction of carboxylic acids. These advancements aim to improve the economic feasibility of processes involving lower acid concentrations and explore solvent regeneration strategies to minimize dilution in extraction processes (Sprakel & Schuur, 2019).

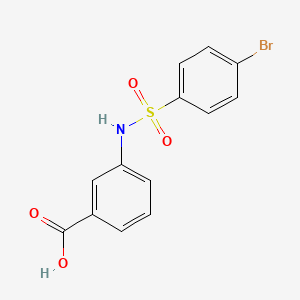

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been identified as inhibitors to microbes used in the fermentative production of biorenewable chemicals. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has highlighted the need for metabolic engineering strategies. These strategies aim to enhance microbial tolerance to these acids, which could improve the yield and titer of desired products (Jarboe, Royce, & Liu, 2013).

Metabolic Activation and Toxicity of Carboxylic Acids

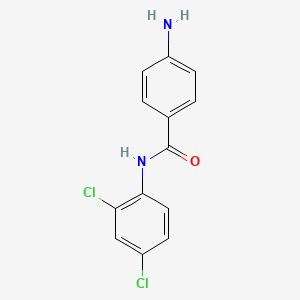

Antimicrobial and Antitumor Potential of Carboxylic Acid Derivatives

Research into acyl thioureas and acyl thiosemicarbazides, derivatives of carboxylic acids, has shown promise due to their versatile biological activity. These compounds are under investigation for their antimicrobial, antifungal, and antitumor properties, indicating their potential for further drug development (Kholodniak & Kovalenko, 2022).

Organic Acids in Industrial Applications

Organic acids, including formic, acetic, citric, and lactic acids, have found applications beyond the food industry, such as in industrial cleaning and stimulation processes. Their effectiveness in these applications is often compared with more traditional acids like hydrochloric acid, highlighting the benefits and limitations of organic acids in industrial contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Safety And Hazards

In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVBPPIOLNNDNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)